3-Fluoro-2-(2-methyl-1,3-thiazol-5-yl)benzaldehyde
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Overview
Description
3-Fluoro-2-(2-methyl-1,3-thiazol-5-yl)benzaldehyde is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorine atom at the 3-position and a 2-methyl-1,3-thiazol-5-yl group at the 2-position of the benzaldehyde ring.
Preparation Methods
The synthesis of 3-Fluoro-2-(2-methyl-1,3-thiazol-5-yl)benzaldehyde typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Aldehyde Formation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of a substituted benzene with DMF and POCl3.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
3-Fluoro-2-(2-methyl-1,3-thiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
Scientific Research Applications
3-Fluoro-2-(2-methyl-1,3-thiazol-5-yl)benzaldehyde has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing thiazole rings.
Biology: Thiazole derivatives have been studied for their antimicrobial, antifungal, and antiviral activities. This compound may be investigated for similar biological activities.
Medicine: Thiazole derivatives have shown potential as anticancer, anti-inflammatory, and neuroprotective agents. This compound may be explored for its therapeutic potential in these areas.
Industry: Thiazole derivatives are used in the production of dyes, biocides, and fungicides.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(2-methyl-1,3-thiazol-5-yl)benzaldehyde is not well-documented. thiazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the thiazole ring may enhance the compound’s ability to bind to these targets, thereby modulating their activity. Further research is needed to elucidate the specific molecular pathways involved .
Comparison with Similar Compounds
3-Fluoro-2-(2-methyl-1,3-thiazol-5-yl)benzaldehyde can be compared with other thiazole derivatives, such as:
2-Methyl-4-phenylthiazole: Known for its antimicrobial activity.
4-Methyl-5-phenylthiazole: Studied for its antifungal properties.
2-Amino-4-methylthiazole: Investigated for its potential as an anticancer agent.
The unique combination of the fluorine atom and the 2-methyl-1,3-thiazol-5-yl group in this compound may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H8FNOS |
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Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-fluoro-2-(2-methyl-1,3-thiazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C11H8FNOS/c1-7-13-5-10(15-7)11-8(6-14)3-2-4-9(11)12/h2-6H,1H3 |
InChI Key |
MQYBYAWCKOXCGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C2=C(C=CC=C2F)C=O |
Origin of Product |
United States |
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